Perchloric acid;phenylmethanimine
Description
Perchloric acid (HClO₄) is a potent mineral acid known for its strong oxidizing properties and high acidity (surpassing sulfuric, nitric, and hydrochloric acids) . When combined with phenylmethanimine (C₆H₅CH₂NH, a primary amine structurally analogous to benzylamine), it forms a perchlorate salt, phenylmethanimine perchlorate. This compound is characterized by its ionic structure, where the amine is protonated by HClO₄, yielding [C₆H₅CH₂NH₃]⁺[ClO₄]⁻. Its applications span analytical chemistry, materials science, and organic synthesis, though its handling requires stringent safety protocols due to the instability of perchlorates under certain conditions .
Properties
CAS No. |
61355-22-4 |
|---|---|
Molecular Formula |
C7H8ClNO4 |
Molecular Weight |
205.59 g/mol |
IUPAC Name |
perchloric acid;phenylmethanimine |
InChI |
InChI=1S/C7H7N.ClHO4/c8-6-7-4-2-1-3-5-7;2-1(3,4)5/h1-6,8H;(H,2,3,4,5) |
InChI Key |
FHLFXZJARKXOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Perchloric Acid-Catalyzed Condensation
The primary method involves equimolar condensation of benzaldehyde (C₆H₅CHO) and aniline (C₆H₅NH₂) in ethanol, catalyzed by perchloric acid at room temperature. The reaction proceeds as follows:
$$
\text{C}6\text{H}5\text{CHO} + \text{C}6\text{H}5\text{NH}2 \xrightarrow{\text{HClO}4} \text{C}6\text{H}5\text{CH=NH} + \text{H}_2\text{O}
$$
- Reagent Setup : Combine 1 mmol benzaldehyde (106 mg), 1 mmol aniline (93 mg), and 1 mmol perchloric acid (100.5 mg, 70% w/w) in 20 mL ethanol.
- Reaction Conditions : Stir the mixture at 25°C for 2–4 hours. Monitor progress via thin-layer chromatography (TLC; hexane:ethyl acetate, 7:3).
- Workup : Filter the precipitate under vacuum upon reaction completion. Recrystallize from hot ethanol to obtain pure phenylmethanimine as pale-yellow crystals.
- Yield : 81–85% (typical mass: 150–155 mg).
Key Advantages :
- Room-temperature operation minimizes side reactions.
- Short reaction time (2–4 hours) due to HClO₄’s strong protonating ability.
Reaction Mechanism
Perchloric acid accelerates Schiff base formation through a three-step mechanism:
- Carbonyl Activation : HClO₄ protonates benzaldehyde’s carbonyl oxygen, enhancing electrophilicity.
- Nucleophilic Attack : Aniline’s lone pair attacks the activated carbonyl, forming a tetrahedral intermediate.
- Dehydration : The intermediate loses water via acid-mediated proton transfer, yielding the imine.
$$
\text{C}6\text{H}5\text{CHO} + \text{H}^+ \rightarrow \text{C}6\text{H}5\text{CH(OH}^+ \rightarrow \text{C}6\text{H}5\text{CH=NH} + \text{H}_2\text{O}
$$
Catalytic Role of HClO₄ :
- Lowers activation energy by stabilizing intermediates through hydrogen bonding.
- Enhances dehydration kinetics by sequestering water.
Optimization and Conditions
Solvent Selection
Ethanol is optimal due to:
- High solubility of reactants.
- Polar protic nature, which stabilizes ionic intermediates.
Alternatives : Methanol or acetonitrile reduce yields by 15–20%.
Acid Concentration
A 1:1 molar ratio of HClO₄ to reactants maximizes yield. Excess acid promotes side reactions (e.g., aniline oxidation).
Temperature Effects
- 25°C : Ideal for balancing reaction rate and selectivity.
- >40°C : Accelerates hydrolysis, reducing yield to <60%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications of Phenylmethanimine
- Coordination Chemistry : Serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).
- Pharmaceutical Intermediates : Precursor to antifungal and antitumor agents.
Comparative Analysis with Alternative Acids
| Acid Catalyst | Yield (%) | Reaction Time (h) | Side Products |
|---|---|---|---|
| HClO₄ | 85 | 2–4 | Minimal |
| H₂SO₄ | 70 | 6–8 | Sulfonated byproducts |
| CH₃COOH | 45 | 12 | Hydrolysis products |
Industrial-Scale Considerations
Batch Process Design
Chemical Reactions Analysis
Types of Reactions
Perchloric acid;phenylmethanimine undergoes various chemical reactions, including:
Oxidation: Perchloric acid is a powerful oxidizer, especially when heated. It can oxidize organic and inorganic compounds.
Reduction: Phenylmethanimine can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Phenylmethanimine can undergo substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include perchloric acid itself, which can oxidize various substrates under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce phenylmethanimine to the corresponding amine.
Substitution: Substitution reactions often involve nucleophiles that attack the imine carbon, leading to the formation of new compounds.
Major Products
Oxidation: Oxidation of organic compounds by perchloric acid can lead to the formation of carbonyl compounds, carboxylic acids, and other oxidized products.
Reduction: Reduction of phenylmethanimine typically yields the corresponding amine.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
Scientific Research Applications
Perchloric acid;phenylmethanimine has several scientific research applications:
Mechanism of Action
The mechanism of action of perchloric acid;phenylmethanimine involves its strong oxidizing properties and the reactivity of the imine group. Perchloric acid can oxidize various substrates by accepting electrons, while phenylmethanimine can participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Key Research Findings
- Chromatography: Perchloric acid outperforms methanol and acetonitrile in precipitating proteins for amino acid analysis, yielding superior densitograms .
- Explosivity : Aqueous HClO₄ becomes hazardous if concentrated beyond 72%, necessitating strict concentration controls .
- Polymer Synthesis: The choice of acid (HCl vs. HClO₄) directly influences polymer morphology, highlighting the role of counterion size in nanomaterials .
Q & A
Basic: What safety protocols are critical when handling heated perchloric acid in phenylmethanimine-related experiments?
Methodological Answer:
When using heated perchloric acid (≥72% concentration or elevated temperatures), researchers must:
- Conduct experiments in a dedicated perchloric acid fume hood equipped with a washdown system to prevent perchlorate salt buildup in ductwork, which can become explosive .
- Exclude organic solvents, cellulose materials (e.g., paper), and dehydrating agents (e.g., sulfuric acid) from the workspace to avoid violent reactions .
- Wear neoprene gloves, a rubber apron, and impact-resistant goggles to protect against corrosive splashes .
- Use freshly prepared perchloric acid solutions to minimize risks of spontaneous decomposition, especially for anhydrous forms .
Basic: How should perchloric acid waste be safely disposed of after phenylmethanimine synthesis?
Methodological Answer:
- Do not neutralize perchloric acid due to risks of exothermic reactions or explosive byproducts. Instead, collect waste in chemically resistant containers (glass or ceramic) and label it explicitly for hazardous waste disposal .
- Segregate waste from organic compounds and dehydrating agents to prevent inadvertent reactions during storage .
- Consult institutional Environmental Health and Safety (EHS) protocols for specialized disposal procedures, particularly for heated perchloric acid residues, which may require pre-treatment .
Basic: What storage conditions prevent accidental reactions between perchloric acid and phenylmethanimine intermediates?
Methodological Answer:
- Store perchloric acid in secondary containment trays to contain leaks, and place containers on non-porous surfaces (e.g., glass or ceramic) away from wooden shelves .
- Isolate perchloric acid from phenylmethanimine precursors (e.g., amines, aldehydes) and organic solvents in separate, well-ventilated cabinets to prevent cross-contamination .
- Label storage areas with hazard warnings and maintain an inventory log to track usage and shelf life, as aged perchloric acid (>1 year) may destabilize .
Advanced: How can researchers mitigate perchlorate salt formation in fume hoods during phenylmethanimine-perchloric acid reactions?
Methodological Answer:
- Post-experiment washdown : Use dedicated perchloric acid hoods with automated water spray systems to dissolve and remove residual perchloric acid vapors, preventing metal perchlorate crystallization in ducts .
- Material compatibility : Ensure hood liners and ductwork are constructed of non-reactive materials (e.g., stainless steel or polypropylene) to resist corrosion and perchlorate accumulation .
- Regular EHS inspections : Monitor hoods for perchlorate deposits, which should be removed via water saturation and mechanical cleaning to eliminate explosion risks .
Advanced: How can potentiometric titration of phenylmethanimine with perchloric acid be optimized to resolve equivalence point discrepancies?
Methodological Answer:
- Electrode calibration : Use a Leeds & Northrup pH meter with a calomel reference electrode (saturated KCl in methanol) and glass electrode to ensure accurate pH measurements .
- Solvent selection : Perform titrations in chloroform or non-aqueous media to enhance phenylmethanimine solubility and sharpen equivalence points, as water may interfere with imine-perchloric acid reactivity .
- Temperature control : Maintain sub-30°C conditions to prevent perchloric acid decomposition, which can obscure titration endpoints .
- Impurity analysis : Pre-treat phenylmethanimine with salicylaldehyde to remove amine contaminants that may skew results .
Advanced: What experimental design strategies minimize side reactions when using perchloric acid as a catalyst in phenylmethanimine synthesis?
Methodological Answer:
- Concentration modulation : Use diluted perchloric acid (<60%) at low temperatures (<40°C) to reduce oxidative degradation of phenylmethanimine while maintaining catalytic efficiency .
- Inert atmosphere : Conduct reactions under nitrogen or argon to prevent oxidation of imine intermediates by atmospheric oxygen, which can compete with perchloric acid’s catalytic activity .
- Real-time monitoring : Employ FTIR or NMR spectroscopy to track reaction progress and identify byproducts (e.g., nitro compounds from over-oxidation), allowing immediate adjustments to stoichiometry or temperature .
Advanced: How should researchers address contradictory data on perchloric acid’s oxidizing strength in phenylmethanimine functionalization?
Methodological Answer:
- Contextualize reaction conditions : Discrepancies often arise from variations in acid concentration (e.g., 72% vs. anhydrous) or temperature. Replicate experiments under standardized conditions (e.g., 70% HClO₄ at 25°C) to isolate variables .
- Comparative analysis : Benchmark results against alternative oxidants (e.g., nitric acid) to clarify whether observed effects are unique to perchloric acid or general to strong acids .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in HClO₄) or kinetic profiling to differentiate between acid-catalyzed vs. redox-driven pathways in phenylmethanimine reactions .
Basic: What are the risks of using perchloric acid in non-specialized fume hoods during phenylmethanimine experiments?
Methodological Answer:
- Perchlorate crystallization : Heated perchloric acid vapors react with metal hood components (e.g., aluminum, steel) to form shock-sensitive perchlorate salts, posing explosion risks .
- Cross-contamination : Residual organic solvents or dehydrating agents in standard hoods can trigger violent reactions with perchloric acid, necessitating strict workspace segregation .
- Institutional compliance : Many universities (e.g., University of Houston) prohibit heated perchloric acid use without EHS-approved hoods, requiring prior authorization for experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
